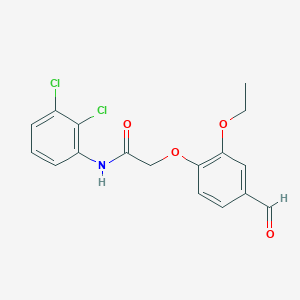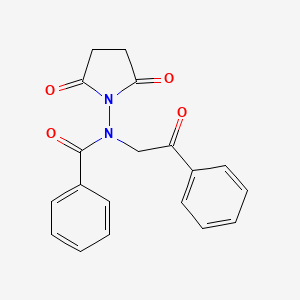![molecular formula C14H18Cl2N2O B4407045 1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4407045.png)
1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-1H-imidazole hydrochloride
Overview
Description
1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-1H-imidazole hydrochloride, commonly known as Clotrimazole, is a widely used antifungal medication. It belongs to the imidazole class of antifungal drugs and is used to treat various fungal infections, such as ringworm, athlete's foot, and jock itch. In addition to its antifungal properties, Clotrimazole has also been found to have antibacterial and antiviral properties.
Mechanism of Action
Clotrimazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Clotrimazole has also been found to have antibacterial and antiviral properties, although the exact mechanism of action for these properties is not fully understood.
Biochemical and Physiological Effects:
Clotrimazole has been found to have minimal toxicity and is generally well-tolerated. It is metabolized in the liver and excreted in the urine. Clotrimazole has been found to have some side effects, such as skin irritation and allergic reactions. However, these side effects are generally mild and rare.
Advantages and Limitations for Lab Experiments
Clotrimazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and has a well-established mechanism of action. However, Clotrimazole has some limitations for use in lab experiments. It has limited solubility in water and may require the use of organic solvents. It may also have some variability in its antifungal activity, which may affect the reproducibility of experiments.
Future Directions
For research include the development of new formulations, investigation of antibacterial and antiviral properties, exploration of potential anticancer properties, and optimization for clinical use.
Scientific Research Applications
Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungi. It has also been studied for its antibacterial and antiviral properties. Clotrimazole has been used in various scientific research studies, including studies on fungal infections, wound healing, and cancer treatment.
properties
IUPAC Name |
1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O.ClH/c1-11-4-5-12(2)14(13(11)15)18-9-3-7-17-8-6-16-10-17;/h4-6,8,10H,3,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAIZDFEXHVXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4406975.png)

amine hydrochloride](/img/structure/B4406996.png)

![2-[(diisopropylamino)carbonyl]phenyl acetate](/img/structure/B4407004.png)
![4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4407006.png)
![3-[benzyl(methyl)amino]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407010.png)
![N-[2-(dimethylamino)ethyl]-4-isobutoxybenzamide hydrate](/img/structure/B4407015.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407023.png)

![2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4407030.png)
![1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4407044.png)
![N-(2-ethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407048.png)